(3-Bromoadamantan-1-yl)methanamine hydrochloride
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Overview
Description
(3-Bromoadamantan-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H19BrClN and a molecular weight of 280.63 g/mol . This compound is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of a bromine atom and a methanamine group in the structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoadamantan-1-yl)methanamine hydrochloride typically involves the bromination of adamantane followed by the introduction of a methanamine group. The bromination is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the adamantane ring. The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions using appropriate amine reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromoadamantan-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The methanamine group can participate in condensation reactions with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted adamantane derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as adamantanone or adamantanol.
Reduction Products: Reduced derivatives with altered functional groups.
Scientific Research Applications
(3-Bromoadamantan-1-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromoadamantan-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Adamantan-1-yl)methanamine hydrochloride: A similar compound without the bromine atom, used in similar applications but with different reactivity and properties.
(3-Chloroadamantan-1-yl)methanamine hydrochloride: A chlorinated derivative with distinct chemical and biological properties.
(3-Fluoroadamantan-1-yl)methanamine hydrochloride:
Uniqueness
(3-Bromoadamantan-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its non-brominated counterparts. This uniqueness makes it valuable in applications requiring selective reactivity and stability .
Properties
IUPAC Name |
(3-bromo-1-adamantyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrN.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9H,1-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRIAQNECLTYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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